2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide” is a derivative of the thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The thiadiazole ring is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Compounds bearing this moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Molecular Structure Analysis
Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The molecular structure of a compound is responsible for various pharmacological activities . The mesoionic nature of thiadiazoles allows them to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidine-Based Derivatives
Research has focused on the synthesis of piperidine-based derivatives, including 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, utilizing compounds similar to 2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide. These synthesized compounds have shown significant anti-arrhythmic activity, highlighting their potential in developing therapeutic agents (Abdel‐Aziz et al., 2009).
Antimicrobial Properties
Further research has led to the synthesis of substituted 2-aminobenzothiazoles derivatives from structures closely related to this compound. These compounds have been evaluated for their docking properties and antimicrobial activity, showing promising results against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, which could pave the way for new antimicrobial agents (Anuse et al., 2019).
Development of CCR5 Antagonists
Compounds structurally similar to this compound have been utilized in the synthesis of novel non-peptide CCR5 antagonists. These antagonists are crucial in the field of HIV research and therapy, offering a new avenue for the development of HIV/AIDS treatments (Bi, 2014).
Anticancer Activity
The synthesis and evaluation of novel compounds with a thiadiazole scaffold and benzamide groups, which share a structural relationship with this compound, have indicated promising anticancer activity. These findings are significant for cancer research, providing insights into the design of new anticancer drugs (Tiwari et al., 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiadiazole derivatives, have been reported to interact strongly with biological targets due to their mesoionic character . These compounds exert a broad spectrum of biological activities, including anticancer effects .
Mode of Action
It’s known that thiadiazole derivatives can cross cellular membranes due to their relatively good liposolubility, attributed to the presence of the sulfur atom . This allows them to interact with their targets within the cell.
Biochemical Pathways
It’s known that thiadiazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The mesoionic nature of thiadiazole derivatives allows them to cross cellular membranes, which could influence their absorption and distribution .
Result of Action
Thiadiazole derivatives have been reported to display anticancer activities in various in vitro and in vivo models .
Eigenschaften
IUPAC Name |
2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4OS/c15-12-4-2-1-3-11(12)14(20)17-10-5-7-19(8-6-10)13-9-16-21-18-13/h1-4,9-10H,5-8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMRGRLIQQWOTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2Br)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.